molecular formula C7H7N3O B12327451 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-

Cat. No.: B12327451
M. Wt: 149.15 g/mol
InChI Key: NTYJKEFMCORNFS-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various proliferative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- can be achieved through a one-pot three-component reaction. This involves the reaction of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . The reaction conditions typically require a controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, such as Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ). These kinases are involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these kinases, 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- can induce cell death in proliferative cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- is unique due to its specific inhibitory activity against CSNK1α and CSNK1δ, which distinguishes it from other similar compounds. This specificity makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H7N3O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,8H2,(H,9,11)

InChI Key

NTYJKEFMCORNFS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1=NC=C2N

Origin of Product

United States

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